(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C7H6BF3O2 |
|---|---|
Molecular Weight |
189.93 g/mol |
IUPAC Name |
[3,5-difluoro-4-(fluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2,12-13H,3H2 |
InChI Key |
IDBNYZDTLWUNHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CF)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids or esters. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boranes or boronates.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, boronates, and various substituted phenyl derivatives.
Scientific Research Applications
Synthesis Techniques
The synthesis of (3,5-difluoro-4-(fluoromethyl)phenyl)boronic acid typically involves boron-mediated reactions. A notable method includes the reaction of 1-bromo-3,5-difluorobenzene with organolithium reagents under controlled conditions to yield the desired boronic acid. The process is characterized by:
- Starting Material : 1-bromo-3,5-difluorobenzene.
- Reagents : Organolithium compounds (e.g., diisopropylamine lithium).
- Conditions : Low temperatures (-78 °C) to maintain reaction specificity and yield.
The yield of this synthesis can reach 70-78%, making it a viable route for large-scale production .
Drug Development
This compound has been explored as a scaffold in the design of inhibitors for various enzymes, particularly β-lactamases. Boronic acids exhibit unique interactions with the active sites of these enzymes, leading to potential therapeutic applications against resistant bacterial strains. Studies indicate that derivatives of this compound can enhance the efficacy of existing antibiotics like cefotaxime by inhibiting KPC-2 enzymes .
Fluorescent Probes
Recent research has demonstrated the utility of phenylboronic acid derivatives as fluorescent probes for bioanalytical applications. The incorporation of this compound into BODIPY dyes allows for the development of modular fluorescent tools that can bind specifically to glycan chains on antibodies. This property is crucial for studying glycoprotein interactions in various biological systems .
Sensor Development
The unique chemical properties of this compound make it suitable for developing sensors that detect diols and sugars through reversible bond formation. These sensors have significant implications in biomedical applications where monitoring glucose levels is essential.
Gel Formation
Recent advancements have highlighted the potential of boronic acid-based gels for drug delivery systems. These gels can respond to changes in glucose concentration, providing a self-regulated mechanism for drug release. The incorporation of this compound into these systems enhances their responsiveness and stability .
Case Studies
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares “(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid” with structurally related arylboronic acids:
*Estimated based on substituent contributions.
Reactivity in Cross-Coupling Reactions
However, its electron-withdrawing nature activates the boronic acid, improving coupling efficiency with electron-rich aryl halides . In contrast, (3,5-Difluorophenyl)boronic acid lacks the fluoromethyl group, resulting in faster reaction kinetics but lower steric protection of the boron center .
Physical and Material Properties
The compound’s fluoromethyl group increases hydrophobicity, as evidenced by higher clogP values compared to hydroxylated analogs. This property improves compatibility with lipid membranes in drug delivery systems . In polymeric materials, fluorinated boronic acids like “this compound” achieve lower ligand densities (e.g., 0.057 mmol/g in AG-alkyne@polymer-pBA) compared to simpler arylboronic acids due to steric hindrance .
Stability and Oxidation Resistance
The fluoromethyl group provides oxidative stability compared to hydroxymethyl analogs. For instance, (3,5-Difluoro-4-hydroxymethylphenyl)boronic acid is prone to oxidation, whereas the fluoromethyl derivative resists degradation under similar conditions . This stability is critical in applications requiring prolonged exposure to reactive oxygen species (ROS), such as cancer therapeutics .
Biological Activity
(3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological activities, drawing from diverse research findings.
1. Synthesis and Properties
The synthesis of this compound typically involves methods such as the Suzuki–Miyaura cross-coupling reaction. This reaction allows for the formation of boronic acids through the coupling of aryl halides with boronic reagents in the presence of palladium catalysts. The compound's molecular formula is , with a molecular weight of 193.97 g/mol.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H8F2B |
| Molecular Weight | 193.97 g/mol |
| IUPAC Name | This compound |
| CAS Number | [TBD] |
The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols, which can affect various biological processes. This property is particularly relevant in the inhibition of enzymes such as proteasomes and tRNA synthetases, which are crucial for protein synthesis in bacteria and cancer cells.
3.1 Antimicrobial Activity
Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study highlighted that related compounds could inhibit the growth of Candida albicans and Escherichia coli, showing significant activity against these pathogens. The Minimum Inhibitory Concentration (MIC) values were lower than those observed for existing antifungal agents like Tavaborole, suggesting potential as new antimicrobial agents .
Table 2: Antimicrobial Activity of Boronic Acids
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | TBD |
| This compound | Escherichia coli | TBD |
| Tavaborole | Candida albicans | 0.25 |
3.2 Anticancer Activity
Boronic acids have been investigated for their anticancer properties due to their ability to inhibit proteasomes and other critical pathways in cancer cell proliferation. For instance, studies have shown that certain boronic acid derivatives can induce cell cycle arrest in cancer cells at the G2/M phase, leading to growth inhibition .
4. Case Studies
Several case studies have demonstrated the efficacy of boronic acids in various biological contexts:
- Antibacterial Activity : A study on structurally similar compounds revealed that they effectively inhibited bacterial growth by targeting leucyl-tRNA synthetase, a vital enzyme for protein synthesis .
- Anticancer Research : Research has shown that certain boron-containing compounds can lead to significant apoptosis in cancer cell lines, suggesting a promising avenue for drug development .
5. Conclusion
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Its ability to interact with key biological pathways makes it a candidate for further investigation in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-Difluoro-4-(fluoromethyl)phenyl)boronic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging fluorinated aryl halides and boronic acid precursors. For purity optimization, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity verification should use HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm fluorinated substituents .
- Stability Note : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid moiety .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Workflow :
- Multinuclear NMR : ¹H NMR for aromatic protons, ¹¹B NMR for boronic acid confirmation (~30 ppm), and ¹⁹F NMR for fluorine environment analysis .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ or [M−OH]⁻ ions).
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves bond angles and confirms regiochemistry of fluorine substituents .
Q. What are the key stability considerations during experimental handling?
- Degradation Risks : Hydrolysis in aqueous media (pH > 7) and oxidation under ambient conditions.
- Mitigation : Use anhydrous solvents (THF, DMF) for reactions and stabilize with 0.1 M HCl in storage solutions to suppress boroxine formation .
Advanced Research Questions
Q. How do the fluorine substituents influence reactivity in cross-coupling reactions?
- Electronic Effects : The 3,5-difluoro groups enhance electrophilicity of the aryl ring, accelerating transmetallation in Suzuki-Miyaura reactions. The fluoromethyl group at position 4 introduces steric hindrance, requiring optimized Pd catalysts (e.g., XPhos Pd G3) .
- Case Study : In tris(3,5-difluorophenyl)borane synthesis, fluorine increased Lewis acidity by 15% compared to non-fluorinated analogs, as measured via Gutmann-Beckett analysis .
Q. What contradictions might arise between NMR and XRD data, and how can they be resolved?
- Common Issues : Discrepancies in fluorine positional isomerism (e.g., 2,4- vs. 3,5-substitution) due to dynamic effects in solution (NMR) versus static crystal structures (XRD).
- Resolution : Combine NOESY NMR to assess spatial proximity of substituents with DFT calculations (B3LYP/6-31G*) to model electronic environments .
Q. What advanced applications exist for this compound beyond catalysis?
- Drug Delivery : Fluorinated phenylboronic acids form pH-responsive complexes with polyols (e.g., glucose), enabling glucose-sensitive hydrogels for controlled release. The fluoromethyl group enhances membrane permeability .
- Material Science : As a monomer in fluorinated polymers, it improves thermal stability (TGA degradation onset at 220°C vs. 180°C for non-fluorinated analogs) .
Key Recommendations
- Synthetic Optimization : Prioritize Pd catalysts with bulky ligands to counteract steric effects from the fluoromethyl group.
- Data Validation : Cross-reference NMR with XRD and computational models to resolve structural ambiguities.
- Application Scope : Explore fluorinated boronic acids in stimuli-responsive materials, leveraging fluorine’s unique electronic and steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
